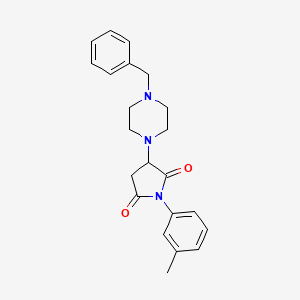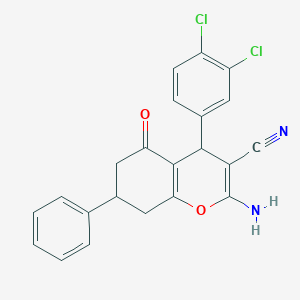
3-(4-benzyl-1-piperazinyl)-1-(3-methylphenyl)-2,5-pyrrolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-benzyl-1-piperazinyl)-1-(3-methylphenyl)-2,5-pyrrolidinedione, also known as BPMPD, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. BPMPD is a pyrrolidinedione derivative that exhibits a unique pharmacological profile, making it a promising candidate for the development of novel therapeutic agents.
Mechanism of Action
The exact mechanism of action of 3-(4-benzyl-1-piperazinyl)-1-(3-methylphenyl)-2,5-pyrrolidinedione is not well understood. However, it is believed that 3-(4-benzyl-1-piperazinyl)-1-(3-methylphenyl)-2,5-pyrrolidinedione exerts its pharmacological effects by modulating the activity of several different neurotransmitter systems. 3-(4-benzyl-1-piperazinyl)-1-(3-methylphenyl)-2,5-pyrrolidinedione has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its antipsychotic and antidepressant effects. Additionally, 3-(4-benzyl-1-piperazinyl)-1-(3-methylphenyl)-2,5-pyrrolidinedione has been shown to block the activity of adrenergic receptors, which may contribute to its anxiolytic and analgesic effects.
Biochemical and Physiological Effects:
3-(4-benzyl-1-piperazinyl)-1-(3-methylphenyl)-2,5-pyrrolidinedione has been shown to exhibit a wide range of biochemical and physiological effects. In animal studies, 3-(4-benzyl-1-piperazinyl)-1-(3-methylphenyl)-2,5-pyrrolidinedione has been shown to reduce anxiety-like behavior, improve cognitive function, and reduce pain sensitivity. Additionally, 3-(4-benzyl-1-piperazinyl)-1-(3-methylphenyl)-2,5-pyrrolidinedione has been shown to reduce the activity of the HPA axis, which is involved in the stress response. These effects suggest that 3-(4-benzyl-1-piperazinyl)-1-(3-methylphenyl)-2,5-pyrrolidinedione may have potential applications in the treatment of anxiety disorders, cognitive impairment, pain, and stress-related disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-(4-benzyl-1-piperazinyl)-1-(3-methylphenyl)-2,5-pyrrolidinedione is its broad pharmacological profile, which makes it a promising candidate for the development of novel therapeutic agents. Additionally, 3-(4-benzyl-1-piperazinyl)-1-(3-methylphenyl)-2,5-pyrrolidinedione has been shown to exhibit low toxicity in animal studies, which suggests that it may have a favorable safety profile. However, there are also several limitations to the use of 3-(4-benzyl-1-piperazinyl)-1-(3-methylphenyl)-2,5-pyrrolidinedione in lab experiments. For example, the exact mechanism of action of 3-(4-benzyl-1-piperazinyl)-1-(3-methylphenyl)-2,5-pyrrolidinedione is not well understood, which makes it difficult to design experiments to study its effects. Additionally, 3-(4-benzyl-1-piperazinyl)-1-(3-methylphenyl)-2,5-pyrrolidinedione has a relatively short half-life, which may limit its usefulness in certain experimental settings.
Future Directions
There are several potential future directions for research on 3-(4-benzyl-1-piperazinyl)-1-(3-methylphenyl)-2,5-pyrrolidinedione. One area of interest is the development of novel therapeutic agents based on the pharmacological profile of 3-(4-benzyl-1-piperazinyl)-1-(3-methylphenyl)-2,5-pyrrolidinedione. Additionally, further research is needed to elucidate the exact mechanism of action of 3-(4-benzyl-1-piperazinyl)-1-(3-methylphenyl)-2,5-pyrrolidinedione and to identify its molecular targets. Finally, studies are needed to determine the long-term safety and efficacy of 3-(4-benzyl-1-piperazinyl)-1-(3-methylphenyl)-2,5-pyrrolidinedione in humans.
Synthesis Methods
The synthesis of 3-(4-benzyl-1-piperazinyl)-1-(3-methylphenyl)-2,5-pyrrolidinedione involves the condensation of 4-benzylpiperazine with 3-methylbenzoyl chloride followed by cyclization with succinic anhydride. The final product is obtained after purification by column chromatography. The yield of 3-(4-benzyl-1-piperazinyl)-1-(3-methylphenyl)-2,5-pyrrolidinedione is typically around 50%, making it a relatively efficient synthesis method.
Scientific Research Applications
3-(4-benzyl-1-piperazinyl)-1-(3-methylphenyl)-2,5-pyrrolidinedione has been extensively studied for its potential applications in the field of medicinal chemistry. It exhibits a wide range of pharmacological activities, including antipsychotic, antidepressant, anxiolytic, and analgesic effects. 3-(4-benzyl-1-piperazinyl)-1-(3-methylphenyl)-2,5-pyrrolidinedione has been shown to bind to several different receptors, including dopamine, serotonin, and adrenergic receptors. This broad pharmacological profile makes it a promising candidate for the development of novel therapeutic agents.
properties
IUPAC Name |
3-(4-benzylpiperazin-1-yl)-1-(3-methylphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c1-17-6-5-9-19(14-17)25-21(26)15-20(22(25)27)24-12-10-23(11-13-24)16-18-7-3-2-4-8-18/h2-9,14,20H,10-13,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMWWJVOAGGNCFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)CC(C2=O)N3CCN(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Benzyl-piperazin-1-yl)-1-m-tolyl-pyrrolidine-2,5-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(3-{1-[(1-ethyl-1H-imidazol-5-yl)methyl]-1H-pyrazol-3-yl}phenyl)-N,N-dimethyl-2-furamide](/img/structure/B4960561.png)
![3-(3,4-dimethoxyphenyl)-11-(3-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4960571.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl methanesulfonate](/img/structure/B4960579.png)
![N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B4960587.png)
![4-(3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4-nitrophenyl)-N,N-dimethyl-1-piperazinesulfonamide](/img/structure/B4960588.png)
![(2R*,6S*)-4-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-2,6-dimethylmorpholine](/img/structure/B4960601.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]acetamide](/img/structure/B4960602.png)



![3-(3-chlorophenyl)-7-(3,4-difluorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B4960648.png)


![8-(2,2-diphenylethyl)-1-ethyl-3-(3-methoxybenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4960663.png)